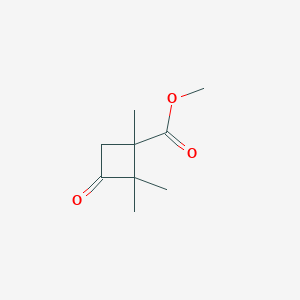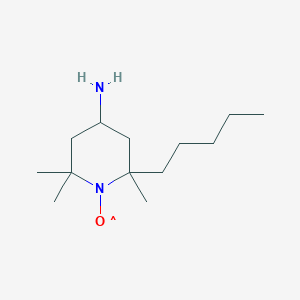
4-Amino-2,2,6-trimethyl-6-pentyl-1-piperidinyloxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,2,6-trimethyl-6-pentyl-1-piperidinyloxy is an organic compound with the molecular formula C13H27N2O. It is a stable free radical and is often used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 4-Amino-2,2,6-trimethyl-6-pentyl-1-piperidinyloxy typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethyl-4-piperidone.
Reduction: The ketone group is reduced to form 2,2,6,6-tetramethyl-4-piperidinol.
Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving ammonia or other amines.
Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
4-Amino-2,2,6-trimethyl-6-pentyl-1-piperidinyloxy undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoammonium salts.
Reduction: It can be reduced back to its hydroxylamine form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,2,6-trimethyl-6-pentyl-1-piperidinyloxy has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in oxidation reactions and as a stable free radical in various organic synthesis processes.
Biology: It is employed in studies involving free radicals and their effects on biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The compound exerts its effects primarily through its stable free radical nature. It can interact with other radicals and reactive species, thereby influencing various chemical and biological pathways. The molecular targets and pathways involved include oxidative stress pathways and radical-mediated reactions.
Vergleich Mit ähnlichen Verbindungen
4-Amino-2,2,6-trimethyl-6-pentyl-1-piperidinyloxy is unique due to its specific structure and stability. Similar compounds include:
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): Another stable free radical used in oxidation reactions.
4-Amino-2,2,6,6-tetramethylpiperidine: A related compound with similar applications but different reactivity due to the absence of the pentyl group.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of the pentyl group.
Eigenschaften
Molekularformel |
C13H27N2O |
|---|---|
Molekulargewicht |
227.37 g/mol |
InChI |
InChI=1S/C13H27N2O/c1-5-6-7-8-13(4)10-11(14)9-12(2,3)15(13)16/h11H,5-10,14H2,1-4H3 |
InChI-Schlüssel |
VYBDCKMJSZRAQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(CC(CC(N1[O])(C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


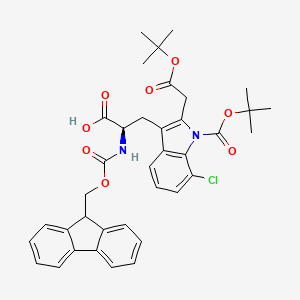
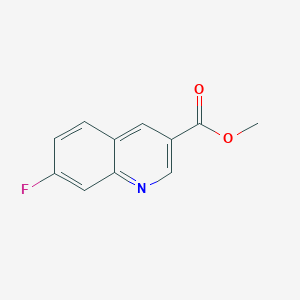
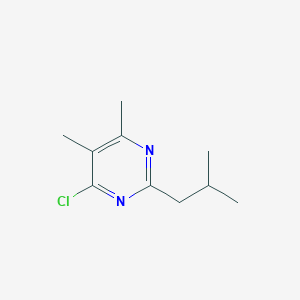
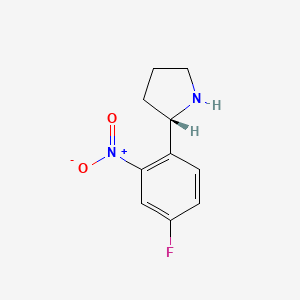
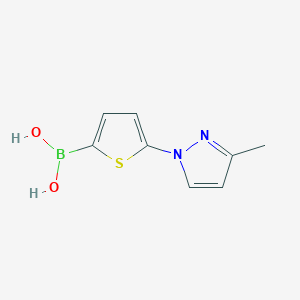
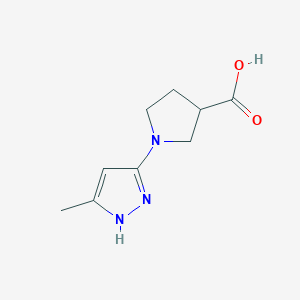
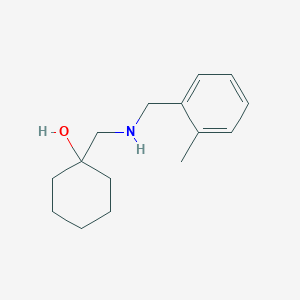
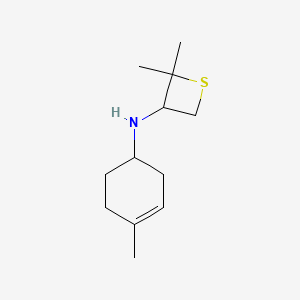
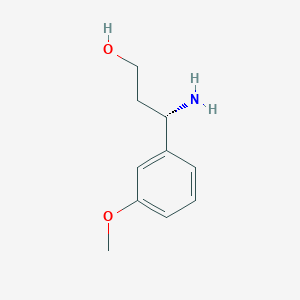
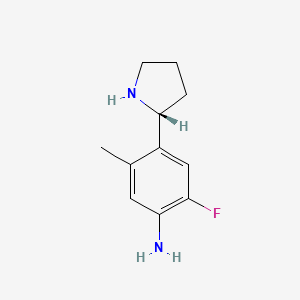
![2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13341227.png)
![Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13341235.png)
![2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13341263.png)
